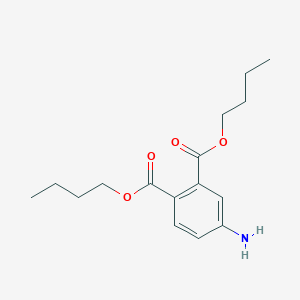

dibutyl4-aminophthalate

Description

Contextualization within Phthalate (B1215562) Ester Analogues and Derivatives Research

Phthalate esters are a class of compounds widely used as plasticizers to enhance the flexibility of various materials. biotyscience.commdpi.com Research into phthalate ester analogues and derivatives is driven by the need to understand their environmental presence and to develop new materials with specific properties. mdpi.comresearchgate.net Dibutyl 4-aminophthalate (B1235162) serves as a crucial analogue in these studies. For instance, it has been used as a hapten in the development of immunoassays for the detection of dibutyl phthalate (DBP), a common plasticizer. nih.govplos.orgnih.gov This involves synthesizing the aminated hapten, which has a similar structure to DBP, to produce antibodies for detecting the target compound. plos.orgnih.gov

Significance of the Aminophthalate Moiety for Functionalization in Research

The presence of the amino group on the phthalate backbone, the aminophthalate moiety, is of paramount importance for chemical functionalization. This amino group provides a reactive site for a variety of chemical transformations, allowing for the attachment of other molecules and the synthesis of new derivatives. nih.gov For example, the amino group can be acylated, diazotized, or used in condensation reactions to create larger, more complex structures. plos.orgnih.govnih.gov This versatility is highlighted in the synthesis of artificial antigens, where dibutyl 4-aminophthalate is conjugated to proteins like bovine serum albumin (BSA) or ovalbumin (OVA). nih.govscau.edu.cn This process often involves diazotization of the amino group to form a reactive diazo salt that can then couple with the protein. plos.orgnih.gov

Overview of Key Research Domains Utilizing Dibutyl 4-aminophthalate

The unique structural features of dibutyl 4-aminophthalate have led to its use in several key research domains. A significant area of application is in the development of immunoassays and biosensors. Its role as a hapten is central to producing antibodies for the sensitive and specific detection of phthalates in various samples, including beverages and environmental water. nih.govplos.orgresearchgate.net Furthermore, its derivatives are explored in material science. For instance, the functionalization of luminol (B1675438) with aminophthalate structures has been investigated for creating chemiluminescent materials. nih.gov The synthesis of polyimides, a class of high-performance polymers, has also involved aminophthalic acid derivatives, showcasing the broader potential of this chemical scaffold. tandfonline.com

Interactive Data Table: Properties of Dibutyl 4-aminophthalate

| Property | Value |

| CAS Number | 364042-39-7 |

| Molecular Formula | C16H23NO4 |

| Molecular Weight | 293.358 g/mol |

| LogP | 3.76380 |

| PSA | 78.62000 |

Note: Data sourced from available chemical databases. chemsrc.com

Synthesis and Reactions

The synthesis of dibutyl 4-aminophthalate typically starts from 4-nitrophthalic acid. The process involves two main steps: esterification and reduction. plos.orgnih.govscau.edu.cn

Esterification: 4-nitrophthalic acid is reacted with butanol to form dibutyl 4-nitrophthalate.

Reduction: The nitro group of dibutyl 4-nitrophthalate is then reduced to an amino group to yield dibutyl 4-aminophthalate. plos.orgnih.govscau.edu.cn

Once synthesized, dibutyl 4-aminophthalate can undergo further reactions. A notable example is its reaction with glutaric anhydride (B1165640) to form monoglutaryl 4-amino-dibutyl phthalate (DBCP), a hapten derivative used in immunoassays. scau.edu.cn It can also be linked to polystyrene surfaces that have been modified to have carboxyl groups, a technique used to improve the sensitivity of enzyme-linked immunosorbent assays (ELISAs). plos.orgnih.gov

Research Findings

Research studies have successfully utilized dibutyl 4-aminophthalate to generate specific antibodies for the detection of dibutyl phthalate. In one study, a monoclonal antibody was produced using a hapten based on di-n-butyl-4-aminophthalate. nih.gov Another study reported the synthesis of an artificial antigen by conjugating a derivative of dibutyl 4-aminophthalate to carrier proteins, which was then used to produce polyclonal antibodies. scau.edu.cn The resulting antiserum showed high specificity and sensitivity for DBP. scau.edu.cn Furthermore, the development of an indirect competitive ELISA (icELISA) using dibutyl 4-aminophthalate directly coated on microtiter plates demonstrated improved assay sensitivity compared to traditional methods. plos.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

364042-39-7 |

|---|---|

Molecular Formula |

C16H23NO4 |

Molecular Weight |

293.36 g/mol |

IUPAC Name |

dibutyl 4-aminobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C16H23NO4/c1-3-5-9-20-15(18)13-8-7-12(17)11-14(13)16(19)21-10-6-4-2/h7-8,11H,3-6,9-10,17H2,1-2H3 |

InChI Key |

DQAHYYUCJWXJIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(C=C(C=C1)N)C(=O)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Dibutyl 4 Aminophthalate

Esterification Reactions for Phthalate (B1215562) Ester Precursors

The initial stage in the synthesis of dibutyl 4-aminophthalate (B1235162) involves the creation of its precursor, dibutyl 4-nitrophthalate. This is typically achieved through the esterification of 4-nitrophthalic acid with butanol.

Esterification of 4-Nitrophthalic Acid with Butanol

The synthesis of dibutyl 4-aminophthalate begins with the esterification of 4-nitrophthalic acid with butanol. scau.edu.cncreative-biolabs.com This reaction leads to the formation of the intermediate, dibutyl 4-nitrophthalate. The process involves reacting 4-nitrophthalic acid with an excess of butanol in the presence of an acid catalyst. The two carboxylic acid groups on the phthalic acid molecule react with two molecules of butanol to form the corresponding diester.

The general reaction is as follows:

C₆H₃(NO₂)(COOH)₂ + 2 CH₃(CH₂)₃OH → C₆H₃(NO₂)(COO(CH₂)₃CH₃)₂ + 2 H₂O

This reaction serves as a crucial step in preparing the necessary precursor for the subsequent reduction. nih.govnih.gov

Role of Acid Catalysis in Diester Formation

Acid catalysis is fundamental to achieving efficient esterification. The catalyst, typically a strong acid like sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the carboxylic acid groups of 4-nitrophthalic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of butanol.

The mechanism, known as Fischer-Speier esterification, proceeds through a series of equilibrium steps. The initial protonation is followed by the attack of the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule regenerate the carbonyl group of the ester and the acid catalyst. For dicarboxylic acids like 4-nitrophthalic acid, this process occurs at both carboxylic acid functional groups to yield the diester. The use of an excess of the alcohol or the removal of water as it is formed can shift the equilibrium towards the products, thereby increasing the yield of the desired diester. The choice of catalyst and reaction conditions can significantly influence the rate and completeness of the esterification. mdpi.combeilstein-journals.org

Aromatic Nitro Group Reduction Strategies

The second major step in the synthesis of dibutyl 4-aminophthalate is the reduction of the aromatic nitro group on the dibutyl 4-nitrophthalate intermediate to an amine group.

Zinc-Hydrochloric Acid Reduction Mechanisms

A widely employed method for the reduction of the nitro group in the synthesis of dibutyl 4-aminophthalate is the use of zinc dust and concentrated hydrochloric acid. creative-biolabs.comnih.govplos.org This combination is a classic and effective method for reducing aromatic nitro compounds to their corresponding anilines.

C₆H₃(NO₂)(COOBu)₂ + 6 H⁺ + 3 Zn → C₆H₃(NH₂)(COOBu)₂ + 2 H₂O + 3 Zn²⁺

This method is often chosen for its reliability and the relatively low cost of the reagents. commonorganicchemistry.comnumberanalytics.com The Clemmensen reduction also utilizes zinc and hydrochloric acid, but it is primarily for the reduction of carbonyl compounds to hydrocarbons. doubtnut.com

Alternative Reducing Agents and Conditions in Aminophthalate Synthesis

While the zinc-hydrochloric acid system is common, several other reducing agents can be utilized for the conversion of aromatic nitro groups to amines, each with its own set of advantages and limitations. The choice of reagent can be critical, especially when other functional groups that are sensitive to reduction are present.

Common Alternative Reducing Agents for Aromatic Nitro Group Reduction

| Reducing Agent/System | Conditions | Characteristics |

| Catalytic Hydrogenation (H₂/Pd/C) | Hydrogen gas, Palladium on Carbon catalyst | Often the method of choice. Effective for both aromatic and aliphatic nitro groups. Can also reduce other functional groups. commonorganicchemistry.com |

| Iron (Fe) in Acidic Media | Iron powder with an acid like acetic acid or HCl | Mild and can be selective for the nitro group in the presence of other reducible groups. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Typically in the presence of a strong acid like HCl | A mild reducing agent that can be used when other reducible groups are present. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can be useful when hydrogenation or strongly acidic conditions are not suitable. It can sometimes selectively reduce one nitro group in the presence of another. commonorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent | A very powerful reducing agent. It reduces aliphatic nitro compounds to amines, but with aromatic nitro compounds, it can lead to the formation of azo products. commonorganicchemistry.comresearchgate.net |

| Trichlorosilane (HSiCl₃) | With a tertiary amine | A metal-free reduction method that is effective for both aromatic and aliphatic nitro groups and tolerates many functional groups. nih.govorganic-chemistry.org |

The selection of the most appropriate reducing agent and conditions depends on the specific requirements of the synthesis, including the presence of other functional groups on the substrate, desired yield, and environmental considerations. scispace.com

Optimization of Reaction Conditions for Synthesis Efficiency and Purity

To maximize the yield and purity of the final dibutyl 4-aminophthalate product, careful optimization of the reaction conditions for both the esterification and reduction steps is essential.

For the esterification reaction , key parameters to consider include the molar ratio of reactants, the type and concentration of the acid catalyst, the reaction temperature, and the reaction time. For instance, studies on the esterification of the similar 4-nitrobenzoic acid with n-butanol have shown that the choice of base and solvent can significantly impact the yield. researchgate.netchem-soc.si While this is not a direct example for the acid-catalyzed Fischer esterification, it highlights the importance of the chemical environment. Increasing the temperature can increase the reaction rate, but it may also lead to side reactions. The removal of water, often by azeotropic distillation, is a common strategy to drive the equilibrium towards the formation of the ester.

For the reduction step , the choice of reducing agent is paramount, as discussed previously. The reaction temperature is also a critical factor; some reductions can be carried out at room temperature, while others may require heating. scispace.com The pH of the reaction mixture is another important variable, particularly for metal-acid reductions. After the reaction is complete, the purification of the crude product is necessary to remove any unreacted starting materials, by-products, and reagents. This is typically achieved through techniques such as extraction, washing, and finally, purification methods like crystallization or chromatography to obtain dibutyl 4-aminophthalate of high purity. nih.govplos.org

Solvent System Effects on Reaction Progression and Yield

The initial esterification of 4-nitrophthalic acid with n-butanol is an acid-catalyzed equilibrium reaction. chemicalbook.com Solvents for this step are often the alcohol reactant itself (butanol) used in excess to drive the reaction forward. In related esterification processes, various solvents and catalysts have been explored. For instance, the Fischer esterification of p-aminobenzoic acid (PABA) with different alcohols highlights the versatility of this reaction type. asm.org

For the subsequent reduction of the intermediate, dibutyl 4-nitrophthalate, various solvent systems have been employed. Research on the synthesis of related aminophthalates has shown that solvents such as benzene (B151609) or dioxane can be used for the reduction step, which often utilizes reducing agents like purified zinc dust and concentrated hydrochloric acid. plos.orgtandfonline.com

A study on the synthesis of a broad range of substituted 3-aminophthalates via a Diels-Alder reaction provides valuable insights into solvent effects on similar structures. mdpi.com Researchers investigated the impact of different solvents and temperatures on reaction conversion. Although a different synthetic route, the findings on solvent performance at high temperatures are relevant for understanding the stability and reactivity of phthalate derivatives. The study found that higher temperatures (170-190 °C) were generally required for high conversion, with xylene being a frequently used solvent. mdpi.com The effect of various solvents on the reaction conversion at 170 °C is detailed below.

| Solvent | Conversion (%) after 60 min at 170 °C |

|---|---|

| n-Nonane | 73 |

| Xylene | 70 |

| Anisole | 69 |

| para-Cymene | 68 |

| Dimethylformamide (DMF) | 66 |

This table is based on data for the synthesis of a related substituted aminophthalate and illustrates the comparative effect of different solvents on reaction conversion at high temperatures. mdpi.com

Purification Techniques for Synthesized Dibutyl 4-aminophthalate

The purification of the final dibutyl 4-aminophthalate product is essential to remove unreacted starting materials, catalysts, and by-products from both the esterification and reduction steps. The chosen method depends on the physical properties of the product and the nature of the impurities.

Commonly employed purification strategies include:

Precipitation and Filtration: In some syntheses of related phthalate derivatives, the product precipitates from the reaction mixture upon cooling. This solid can then be collected by vacuum filtration, providing a simple and effective initial purification step. mdpi.com

Extraction: Liquid-liquid extraction is a standard procedure to separate the desired product from the reaction mixture. For example, after neutralizing the reaction mixture, the product can be extracted into an organic solvent like benzene. The solvent is then removed by evaporation to yield the crude product. tandfonline.com In other protocols, extraction with solvents like diisopropyl ether is used. e-bookshelf.de

Chromatography: For a higher degree of purity, column chromatography is frequently utilized. Silica gel is a common stationary phase for the chromatography of organic compounds. e-bookshelf.de In specific cases, such as the purification of hapten-protein conjugates involving dibutyl 4-aminophthalate derivatives, size-exclusion chromatography using materials like Sephadex G-25 has been used to separate the larger conjugate from smaller, unconjugated molecules. plos.org

The final purified product's identity and purity are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H NMR) spectroscopy and mass spectrometry. scau.edu.cnplos.org

Green Chemistry Principles in Dibutyl 4-aminophthalate Synthesis Research

The traditional synthesis of dibutyl 4-aminophthalate often involves conditions and reagents that are not aligned with modern green chemistry principles. For instance, the reduction of the nitro group using stoichiometric amounts of metal powders like zinc in strong acid generates significant metallic waste. plos.orgnih.govtandfonline.com Research in organic synthesis is increasingly focused on developing more environmentally benign alternatives.

Key areas for applying green chemistry principles to dibutyl 4-aminophthalate synthesis include:

Catalytic Reduction: A major green improvement is the replacement of stoichiometric reducing agents with catalytic methods. Catalytic hydrogenation using catalysts like palladium, platinum, or copper nanoparticles is a much cleaner alternative for the reduction of nitroarenes. ubbcluj.rorsc.org These reactions are highly efficient, can often be run under milder conditions, and the catalyst can, in principle, be recovered and reused, minimizing waste. mdpi.com The use of catalysts is a cornerstone of green chemistry, aiming to reduce energy consumption and improve atom economy. researchgate.net

Solvent Selection: The choice of solvent has a large environmental impact. Traditional solvents like benzene and chloroform (B151607), which have been used in related syntheses, are toxic and volatile. tandfonline.comgoogle.com Green chemistry promotes the use of safer, less toxic, and more environmentally friendly solvents. Research into the synthesis of related aminophthalates has explored a range of solvents, including water and butyl acetate, although higher temperatures were often still necessary. mdpi.com A key aspect of green chemistry is the move away from hazardous solvents, for example, by replacing dichloromethane (B109758) with alternatives like tetrahydrofuran (B95107) (THF), even if it results in a slightly lower yield. rsc.org

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption is another core principle. This can involve using catalysts that allow for lower reaction temperatures or exploring alternative energy sources like microwave irradiation, which has been shown to accelerate acid-catalyzed esterification reactions significantly. e-bookshelf.de

The table below summarizes the comparison between traditional and greener approaches for the key synthesis steps.

| Synthesis Step | Traditional Method | Greener Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Esterification | Strong acid catalyst (e.g., H₂SO₄), high temperature, long reaction times. e-bookshelf.de | Use of solid acid catalysts, microwave-assisted synthesis to reduce reaction time and energy. e-bookshelf.de | Catalysis, Design for Energy Efficiency |

| Reduction of Nitro Group | Stoichiometric reducing agents (e.g., Zinc dust in HCl). plos.orgnih.gov | Catalytic hydrogenation (e.g., Pd, Cu nanoparticles) with H₂ or other hydrogen donors. ubbcluj.rorsc.org | Catalysis, Waste Prevention |

| Solvent | Use of hazardous solvents like benzene or chloroform. tandfonline.comgoogle.com | Use of safer solvents like ethanol, butyl acetate, or potentially water; minimizing solvent volume. mdpi.comrsc.org | Safer Solvents and Auxiliaries |

By systematically applying these principles, the synthesis of dibutyl 4-aminophthalate can be made more sustainable, safer, and more efficient.

Spectroscopic and Structural Characterization of Dibutyl 4 Aminophthalate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In a study using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the structure of dibutyl 4-aminophthalate (B1235162) (DBAP) was confirmed by its characteristic proton signals. plos.org The spectrum revealed distinct peaks corresponding to the aromatic protons (ArH), the protons of the butyl chains (OCH₂CH₂CH₂CH₃), and the amino group (NH₂). plos.org

The detailed assignments from the ¹H NMR spectrum are as follows: a doublet at 7.72 ppm (1H), a singlet at 7.26 ppm (1H), and a doublet of doublets at 6.74 ppm (1H) are attributed to the aromatic protons. plos.org The two triplets at 4.29 ppm (2H) and 4.23 ppm (2H) correspond to the protons of the OCH₂ groups in the two butyl chains. plos.org A broad singlet at 4.11 ppm (2H) is assigned to the amino group protons. plos.org The multiplets in the range of 1.63-1.73 ppm (4H) and 1.39-1.46 ppm (4H) represent the methylene (B1212753) protons (OCH₂CH₂CH₂CH₃) of the butyl chains, and the triplet at 0.96 ppm (6H) corresponds to the terminal methyl protons (CH₃). plos.org

Interactive Data Table: ¹H NMR Spectral Data for Dibutyl 4-aminophthalate in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.72 | d | 1H | ArH |

| 7.26 | s | 1H | ArH |

| 6.74 | dd | 1H | ArH |

| 4.29 | t | 2H | OCH₂CH₂CH₂CH₃ |

| 4.23 | t | 2H | OCH₂CH₂CH₂CH₃ |

| 4.11 | brs | 2H | NH₂ |

| 1.73-1.63 | m | 4H | OCH₂CH₂CH₂CH₃ |

| 1.46-1.39 | m | 4H | OCH₂CH₂CH₂CH₃ |

| 0.96 | t | 6H | CH₃ |

d: doublet, s: singlet, dd: doublet of doublets, t: triplet, brs: broad singlet, m: multiplet

Conformational analysis, which examines the spatial arrangement of atoms, can also be informed by NMR data. The presence of a single set of sharp peaks in the ¹H NMR spectrum suggests that, under the experimental conditions, there is either a single dominant conformation or rapid rotation around single bonds on the NMR timescale. copernicus.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and the presence of chromophores (the parts of a molecule responsible for its color).

The UV-Vis spectrum of dibutyl 4-aminophthalate exhibits strong absorbance in the range of 210–305 nm. plos.orgnih.gov Specific absorption peaks have been identified at 234.5 nm, 262.8 nm, 297.7 nm, and 328.9 nm. plos.orgnih.gov These absorptions are characteristic of the phthalate (B1215562) ring system conjugated with the amino group, which acts as a chromophore. The electronic transitions within this system are responsible for the observed spectral profile.

UV-Vis spectroscopy is a valuable tool for monitoring the efficiency of bioconjugation reactions, where a small molecule like dibutyl 4-aminophthalate is attached to a larger biomolecule, such as a protein. plos.org For instance, when dibutyl 4-aminophthalate is conjugated to a carrier protein like ovalbumin (OVA), the resulting conjugate (DBAP-OVA) displays a modified UV-Vis spectrum. plos.org The spectrum of the conjugate will show the characteristic absorbance of the hapten (dibutyl 4-aminophthalate) as well as the protein. plos.orgnih.gov The appearance of new or shifted absorption bands confirms the successful covalent linkage between the hapten and the protein. plos.org This technique was used to confirm the successful conjugation of dibutyl 4-aminophthalate to bovine serum albumin (BSA) and ovalbumin (OVA) for the development of immunoassays. plos.orgscau.edu.cn

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While specific IR data for dibutyl 4-aminophthalate is not detailed in the provided search results, the technique is mentioned as a characterization method for related aminophthalate compounds. mdpi.commdpi.com For a compound like dibutyl 4-aminophthalate, one would expect to see characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the alkyl chains, C=O stretching of the ester groups, and C=C stretching of the aromatic ring.

Mass Spectrometry for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to assess its purity. The successful synthesis of dibutyl 4-aminophthalate and its derivatives has been confirmed using mass spectrometry. scau.edu.cn This technique provides the exact molecular mass of the compound, which for dibutyl 4-aminophthalate is 293.36 g/mol , corresponding to the molecular formula C₁₆H₂₃NO₄. chemsrc.com This confirmation is crucial for verifying the identity of the synthesized compound.

Derivatization and Bioconjugation Strategies Involving Dibutyl 4 Aminophthalate

Functionalization of the Amino Group for Advanced Materials and Assays

The primary amino group on the aromatic ring of dibutyl 4-aminophthalate (B1235162) is a key site for derivatization, enabling the attachment of various functional moieties. This process is fundamental to transforming the small molecule into a hapten, which can then be used to elicit an immune response or as a component in a detection assay.

Acylation of the amino group is a common strategy to introduce a carboxylic acid handle, which is useful for subsequent conjugation reactions. A notable example is the reaction with succinic anhydride (B1165640). This reaction converts the amino group into a carboxylated hapten. scau.edu.cn This process involves the nucleophilic attack of the amino group on the anhydride, leading to the formation of an amide bond and a terminal carboxylic acid. This newly introduced carboxyl group provides a reactive site for coupling to carrier proteins or solid supports. scau.edu.cn In one study, a similar hapten, monoglutaryl 4-amino-dibutyl phthalate (B1215562) (DBCP), was synthesized by reacting dibutyl 4-aminophthalate (DBAP) with glutaric anhydride. scau.edu.cn

Covalent Attachment to Macromolecular Carriers for Immunogen and Coating Antigen Synthesis

To generate an immune response against a small molecule like dibutyl 4-aminophthalate, it must be conjugated to a larger carrier molecule, typically a protein. This process creates an immunogen that is recognized by the immune system. Similarly, for use in immunoassays, the hapten is often attached to a protein or a solid surface to create a coating antigen.

Diazotization is a well-established method for coupling aromatic amines to proteins. researchgate.net This process involves converting the primary amino group of dibutyl 4-aminophthalate into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This highly reactive diazonium salt can then react with electron-rich amino acid residues on proteins, such as tyrosine, histidine, and lysine, to form stable azo linkages. Bovine serum albumin (BSA) and ovalbumin (OVA) are commonly used carrier proteins for this purpose. scau.edu.cnresearchgate.net For instance, polyclonal antibodies have been raised against diethyl 4-aminophthalate (a related compound) conjugated to BSA via the amino diazotization linkage method. researchgate.net The resulting conjugates, such as DBAP-BSA and DBAP-OVA, are then used as immunogens to produce antibodies or as coating antigens in immunoassays. scau.edu.cnresearchgate.net

Carbodiimide (B86325) chemistry, particularly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a versatile method for covalently attaching molecules to solid supports. researchgate.netresearchgate.netcreative-proteomics.com This is particularly useful for developing immunoassays where the hapten is directly coated onto a surface, such as a polystyrene microtiter plate. researchgate.netresearchgate.netscience.gov The process typically involves activating carboxyl groups on a modified solid support with EDC to form a reactive O-acylisourea intermediate. creative-proteomics.com This intermediate then readily reacts with the amino group of dibutyl 4-aminophthalate to form a stable amide bond. researchgate.netresearchgate.net For example, polystyrene surfaces can be oxidized to generate carboxyl groups, which are then coupled to dibutyl 4-aminophthalate using EDC. researchgate.netresearchgate.netscience.gov This direct hapten coating format has been shown to improve assay sensitivity compared to traditional conjugate-coated formats. researchgate.netresearchgate.net

Table 1: Comparison of Immunoassay Formats

| Format | IC50 (ng/mL) | Reference |

|---|---|---|

| Conjugate Coated | 106 | researchgate.netresearchgate.net |

Physico-chemical Characterization of Dibutyl 4-aminophthalate Bioconjugates

After synthesis, it is crucial to confirm the successful conjugation of dibutyl 4-aminophthalate to the carrier molecule or solid support. Spectroscopic techniques are invaluable for this purpose.

Ultraviolet-visible (UV-Vis) spectroscopy is a straightforward and effective method to verify the formation of bioconjugates. scau.edu.cn The aromatic nature of dibutyl 4-aminophthalate and the protein carriers allows for their detection by UV-Vis spectrophotometry. When dibutyl 4-aminophthalate is successfully coupled to a protein like BSA or OVA, the resulting conjugate will exhibit a UV spectrum that is a composite of both the hapten and the protein. scau.edu.cn Typically, a shift in the maximum absorbance wavelength (λmax) is observed compared to the individual spectra of the hapten and the protein, providing clear evidence of successful conjugation. scau.edu.cn For example, the successful coupling of monoglutaryl 4-amino-dibutyl phthalate (DBCP) to BSA and OVA was confirmed by ultraviolet spectroscopy. scau.edu.cn The number of hapten molecules coupled per protein molecule can also be estimated using this technique. scau.edu.cn

Table 2: Hapten to Protein Coupling Ratios

| Conjugate | Hapten:Protein Ratio | Reference |

|---|---|---|

| DBCP-BSA | 11:1 | scau.edu.cn |

Methodological Considerations for Conjugate Stability and Integrity

Research into immunoassays for the parent compound, dibutyl phthalate (DBP), has utilized DBAP as a structural analog for covalent immobilization. In these applications, the primary amine group of DBAP serves as the reactive handle for forming a stable amide bond with a carboxylated surface or carrier protein.

Influence of Reaction Conditions on Conjugate Formation

The conditions under which the conjugation reaction occurs are critical for ensuring a stable and efficient linkage. In the development of an indirect competitive enzyme-linked immunosorbent assay (icELISA), DBAP was covalently linked to carboxyl groups generated on a polystyrene microtiter plate surface. researchgate.netresearchgate.netnih.govplos.org The coupling agent used was 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC), a common zero-length crosslinker that facilitates the formation of amide bonds. researchgate.netnih.gov

Optimization of this EDC-mediated conjugation revealed that temperature plays a significant role in the stability and extent of hapten immobilization. While EDC chemistry is often performed at room temperature or 4°C, studies found that incubating the reaction at 37°C overnight resulted in the maximum binding of the antibody to the DBAP-coated surface. nih.govplos.org This suggests that the higher temperature was necessary to drive the reaction to completion in the microwell format, thereby ensuring a higher density and more stable layer of the immobilized hapten. nih.govplos.org The concentration of EDC was also optimized, with 0.4% being selected for the standard procedure. nih.govplos.org

Analogous studies with a similar hapten, dipropyl 4-aminophthalate (DPrAP), further highlight the importance of optimizing environmental parameters. For an immunoassay involving DPrAP, the pH of the buffer system was found to be critical. tandfonline.com The assay performed optimally in a neutral condition, with a pH of 7.4 providing the best results in terms of maximal absorbance. tandfonline.com The incubation time for the competitive reaction was also a key factor, with 4 hours being chosen as the optimal duration to ensure assay stability. tandfonline.com

Impact of Conjugation Strategy on Functional Integrity

Conjugate-Coated Format: In this method, the hapten is first conjugated to a carrier protein (like ovalbumin or bovine serum albumin), which is then adsorbed onto the microtiter plate.

Direct Hapten-Coated Format: In this approach, DBAP was directly and covalently linked to the modified polystyrene surface. nih.govplos.org

The direct hapten linkage strategy proved to be superior, significantly enhancing the assay's sensitivity. nih.govplos.org This methodological choice directly impacts the functional integrity of the assay by altering the presentation of the hapten and potentially reducing steric hindrance, leading to more efficient antibody binding.

The following tables summarize the methodological considerations and their impact on the resulting conjugate's performance in an immunoassay context.

Table 1: Optimization of EDC-Mediated Dibutyl 4-aminophthalate Conjugation

| Parameter | Condition Tested | Optimal Condition | Rationale / Outcome | Source |

| Temperature | 4°C, 25°C, 37°C | 37°C (overnight) | Achieved maximum binding and saturated the reaction between carboxyl and amino groups in the microwell. | nih.govplos.org |

| EDC Concentration | Various concentrations | 0.4% | Sufficient for efficient coupling without causing undesirable side reactions. | nih.govplos.org |

| DBAP Coating Concentration | Various concentrations | 1 µg/mL | Determined by checkerboard titration to achieve optimal signal with the antibody. | nih.govplos.org |

Table 2: Comparison of Immunoassay Formats

| Assay Format | Description | IC₅₀ Value | Limit of Detection (LOD) | Dynamic Range | Source |

| Conjugate Coated icELISA | Carrier protein-hapten conjugate adsorbed to plate. | 106 ng/mL | 10.5 ng/mL | 25.2–445 ng/mL | nih.gov |

| Direct Hapten Coated icELISA | DBAP covalently linked to carboxylated plate surface. | 14.6 ng/mL | 0.426 ng/mL | 1.74–123 ng/mL | nih.gov |

These findings underscore that methodological considerations—from fundamental reaction conditions like temperature and pH to the overarching strategic choice of hapten presentation—are critical for ensuring the stability and functional integrity of conjugates derived from dibutyl 4-aminophthalate. nih.govtandfonline.com The stability of the covalent linkage, often an amide bond, ensures that the hapten is not lost during subsequent assay steps, while the integrity of the hapten's presentation dictates its ability to be recognized by antibodies, ultimately determining the success of the application. nih.govplos.org

Immunochemical Research Applications of Dibutyl 4 Aminophthalate

Monoclonal and Polyclonal Antibody Production Utilizing Dibutyl 4-aminophthalate (B1235162) Haptens

The production of antibodies targeting small molecules like phthalate (B1215562) esters necessitates the use of haptens, which are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. Dibutyl 4-aminophthalate has been effectively utilized as a hapten for this purpose. The amino group on the phthalate ring provides a convenient site for conjugation to carrier proteins, a critical step for immunization and subsequent antibody production.

Hybridoma Technology for Monoclonal Antibody Generation

Hybridoma technology is a cornerstone for producing monoclonal antibodies (mAbs), which are highly specific antibodies originating from a single B-cell clone. In the context of phthalate detection, this process begins with the synthesis of an immunogen by coupling the dibutyl 4-aminophthalate hapten to a carrier protein like keyhole limpet hemocyanin (KLH). This conjugate is then used to immunize mice.

Following a successful immune response, spleen cells from the immunized mice are harvested and fused with myeloma (cancerous plasma) cells to create hybridoma cells. These hybridomas possess the antibody-producing capability of the spleen cells and the immortality of the myeloma cells. A rigorous screening process, often an enzyme-linked immunosorbent assay (ELISA), is then employed to identify hybridoma clones that secrete mAbs with high affinity and specificity for the target phthalate. One notable monoclonal antibody, designated 1C10, was generated using this method and demonstrated high affinity for dibutyl phthalate (DBP).

Evaluation of Antibody Specificity and Cross-Reactivity with Phthalate Esters

A critical aspect of antibody characterization is determining its specificity—its ability to bind to the target analyte—and its cross-reactivity with structurally similar compounds. For antibodies generated against dibutyl 4-aminophthalate, this involves testing their binding affinity to various phthalate esters and other plasticizers.

Studies have shown that monoclonal antibodies produced using this hapten exhibit high specificity for dibutyl phthalate (DBP). Cross-reactivity is typically assessed using competitive ELISA, where the concentration of a competing compound required to inhibit the antibody's binding by 50% (IC50) is compared to the IC50 of the target analyte. The lower the cross-reactivity percentage, the more specific the antibody is for the target compound.

For example, the monoclonal antibody 1C10 showed significant cross-reactivity with di-isobutyl phthalate (DIBP), which is structurally very similar to DBP, but displayed negligible cross-reactivity with phthalates that have different alkyl chain lengths or substitution patterns, such as dimethyl phthalate (DMP), diethyl phthalate (DEP), and dioctyl phthalate (DOP). This high degree of specificity is crucial for developing reliable and accurate immunoassays that can distinguish between different phthalate contaminants.

Table 1: Cross-Reactivity of Monoclonal Antibody 1C10 with Various Phthalate Esters

| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |

|---|---|---|

| Dibutyl phthalate (DBP) | 2.1 | 100 |

| Di-isobutyl phthalate (DIBP) | 3.8 | 55.3 |

| Butyl benzyl (B1604629) phthalate (BBP) | 100.1 | 2.1 |

| Dipropyl phthalate (DPP) | >1000 | <0.1 |

| Diethyl phthalate (DEP) | >1000 | <0.1 |

| Dimethyl phthalate (DMP) | >1000 | <0.1 |

| Dioctyl phthalate (DOP) | >1000 | <0.1 |

Development and Optimization of Enzyme-Linked Immunosorbent Assays (ELISA)

The antibodies generated against dibutyl 4-aminophthalate haptens serve as the core component for developing sensitive ELISAs for the quantitative detection of phthalates in various samples.

Indirect Competitive ELISA (icELISA) Formats

The indirect competitive ELISA (icELISA) is the most common format for detecting small molecules like phthalates. In this assay, a coating antigen, which is the hapten conjugated to a different carrier protein like ovalbumin (OVA), is immobilized on the surface of a microtiter plate.

The sample (or standard) containing the free phthalate analyte is then mixed with a limited amount of the specific monoclonal antibody and added to the plate. The free phthalate in the sample competes with the immobilized coating antigen for the binding sites on the antibody. After an incubation period, the plate is washed, and a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added, which binds to the primary antibody captured on the plate. Finally, a substrate is added that produces a measurable color signal upon reaction with the enzyme. The signal intensity is inversely proportional to the concentration of the phthalate in the sample; a lower signal indicates a higher concentration of the target analyte.

Direct Hapten Coating Strategies on Solid Phases and Sensitivity Enhancement

To enhance assay sensitivity and simplify procedures, researchers have explored direct hapten coating strategies. This involves modifying the hapten to enable its direct immobilization onto the ELISA plate surface, eliminating the need for a carrier protein in the coating antigen. One approach involves synthesizing a hapten derivative with a longer spacer arm, which is then directly coated onto the plate.

This strategy can improve the presentation of the hapten to the antibody, potentially increasing the sensitivity of the assay. By optimizing the hapten structure and the coating method, researchers have developed ELISAs with very low detection limits for DBP. For instance, a direct coating method for a modified aminophthalate hapten resulted in an icELISA with an IC50 value for DBP of 0.22 ng/mL.

Optimization of Immunoreagent Concentrations and Assay Buffer Conditions

The performance of an ELISA is highly dependent on the optimization of various parameters. Key factors include the concentrations of the coating antigen and the primary antibody, as well as the composition of the assay buffer.

A checkerboard titration is typically performed to determine the optimal concentrations of the antibody and coating antigen that provide the best signal-to-noise ratio. The goal is to find a balance that yields a maximum absorbance of around 1.0-1.5 in the absence of the analyte, ensuring a wide dynamic range for the assay.

The assay buffer's pH, ionic strength, and the inclusion of organic solvents or detergents can also significantly impact antibody-antigen binding and thus assay sensitivity. For example, adding a small percentage of a solvent like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) to the buffer can help solubilize the often hydrophobic phthalate esters, improving their availability for antibody binding and enhancing the assay's sensitivity and accuracy. Through careful optimization, icELISAs for DBP have achieved limits of detection as low as 0.05 ng/mL.

Competitive Fluorescence Immunoassay Formats

Competitive fluorescence immunoassay (FIA) formats have been developed for the quantitative determination of phthalates, leveraging the high sensitivity of fluorescence detection. These assays are based on the principle of competition between the target analyte (e.g., dibutyl phthalate) and a labeled competitor for a limited number of antibody binding sites. In this format, the fluorescence intensity is inversely proportional to the concentration of the analyte in the sample.

A novel, sensitive, and specific competitive fluorescence immunoassay was developed for the quantitative determination of dibutyl phthalate (DBP) using an antibody-coated plate format. nih.gov In this assay, polyclonal antibodies were produced against a synthesized hapten. The assay demonstrated a detection limit of approximately 0.02 µg L-1 and a dynamic range of roughly 0.1 to 300 µg L-1. nih.gov The specificity of such immunoassays is a critical parameter, and studies have shown that for some FIAs, cross-reactivity with other similar phthalate compounds is less than 10%. nih.gov

Another study focused on the development of a rapid and sensitive indirect competitive fluorescence immunoassay (icFIA) for the detection of diisobutyl phthalate (DiBP), a structural isomer of DBP. ringbio.comgoldstandarddiagnostics.com This assay utilized a polyclonal antibody developed against 4-amino phthalate-bovine serum albumin (BSA). ringbio.comgoldstandarddiagnostics.com Under optimized conditions, the quantitative working range of this icFIA was from 10.47 to 357.06 ng/mL, with a detection limit of 5.82 ng/mL. ringbio.comgoldstandarddiagnostics.com The specificity of this assay was high, with cross-reactivity to other similar phthalates being less than 1.5%, with the exception of DiBAP. ringbio.comgoldstandarddiagnostics.com

The general principle of these competitive fluorescence immunoassays involves the coating of a microtiter plate with an antigen. The sample containing the analyte of interest is then added along with a specific antibody. A secondary antibody labeled with a fluorescent probe is subsequently introduced, which binds to the primary antibody. The fluorescence signal is then measured, and the concentration of the analyte is determined by comparing the signal to a standard curve.

Biotin-Streptavidin ELISA (BA-ELISA) Systems

The biotin-streptavidin system is a widely used signal amplification strategy in various immunoassay formats, including the enzyme-linked immunosorbent assay (ELISA). nih.govrockland.com The extremely high affinity between biotin (B1667282) (vitamin B7) and streptavidin, a tetrameric protein from Streptomyces avidinii, forms the basis of this powerful detection technology. nih.govantibody-creativebiolabs.com This interaction is one of the strongest non-covalent bonds found in nature, which makes it a robust tool for enhancing assay sensitivity. antibody-creativebiolabs.com

In a Biotin-Streptavidin ELISA (BA-ELISA), a biotinylated antibody is typically used. The streptavidin molecule, which has four high-affinity binding sites for biotin, is conjugated to a reporter enzyme, such as horseradish peroxidase (HRP). nih.gov This allows for the binding of multiple enzyme molecules to a single antibody, leading to a significant amplification of the signal upon the addition of a substrate. nih.gov This enhanced sensitivity is particularly advantageous for the detection of low-abundance targets. aatbio.com

While extensive research has been conducted on various immunoassay formats for phthalates, the specific application of a BA-ELISA system utilizing dibutyl 4-aminophthalate-derived reagents is an area of ongoing investigation. However, the principles of BA-ELISA have been applied to the detection of other phthalates. For instance, a BA-ELISA has been reported for the detection of DBP in drinking water, demonstrating a limit of detection of 5 ng/mL and a working range of 0.02–8.97 ng/mL. mdpi.com Furthermore, a biotin-streptavidin-amplified real-time immune-PCR assay was developed for detecting dimethyl phthalate in beverage and drinking water samples, where dimethyl 4-aminophthalate was used as the hapten to produce polyclonal antibodies. cncb.ac.cn This indicates the potential and applicability of biotin-streptavidin systems for the sensitive detection of various phthalate compounds.

Validation Methodologies for Immunoassays Incorporating Dibutyl 4-aminophthalate-Derived Reagents

Comparative Analysis with Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS)

A critical step in the validation of any new immunoassay is the comparison of its performance with established, highly accurate analytical methods. For the analysis of phthalates, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are considered the gold standard techniques due to their high sensitivity and specificity.

The reliability of a developed indirect competitive fluorescence immunoassay (icFIA) for diisobutyl phthalate was validated by gas chromatography-mass spectrometry (GC-MS). ringbio.comgoldstandarddiagnostics.com This comparative analysis is essential to ensure that the immunoassay provides results that are consistent with the reference method. Similarly, a fluorescence polarization immunoassay (FPIA) for the detection of DBP in water samples showed a good correlation between the results obtained by FPIA and GC-MS. tandfonline.com

In another study, an enzyme-linked immunosorbent assay (ELISA) was developed for the detection of dibutyl phthalate (DBP) in liquor samples. The detection results from the proposed ELISA showed good consistency with those from a confirmatory analysis performed using liquid chromatography-mass spectroscopy (LC-MS). nih.gov This correlation between the immunoassay and LC-MS provides confidence in the accuracy and reliability of the immunoassay for its intended application. The development of LC-MS/MS methods for the absolute quantitation of other biomolecules also highlights the importance of such techniques in validating immunoassay results. aatbio.com

Recovery Studies and Precision Assessment (Coefficient of Variation)

Recovery studies and the assessment of precision are fundamental aspects of immunoassay validation. Recovery experiments are performed to evaluate the accuracy of the assay by measuring the amount of a known quantity of analyte that can be detected in a sample matrix. Precision, often expressed as the coefficient of variation (CV), measures the reproducibility of the assay.

For an indirect competitive fluorescence immunoassay (icFIA) for diisobutyl phthalate in edible oil samples, recovery was found to be in the range of 79% to 103%. ringbio.comgoldstandarddiagnostics.com In an ELISA developed for DBP in a liquor simulant, recovery rates ranged from 84.7% to 94.5% with a coefficient of variation between 7.1% and 12.8%. nih.gov These results indicate that the assays are capable of accurately measuring the analyte in the specified matrices.

The precision of an assay is typically assessed by determining the intra-assay (within-run) and inter-assay (between-run) variability. For the DBP ELISA in a liquor simulant, the coefficient of variation was between 7.1% and 12.8%. nih.gov As a point of comparison for precision in analytical methods, a validated LC-MS/MS method for other biomarkers reported an assay inter-day variability of <12% and precision within 5%. aatbio.com

| Immunoassay Type | Analyte | Sample Matrix | Spiked Concentrations | Recovery (%) | Coefficient of Variation (%) | Reference |

|---|---|---|---|---|---|---|

| icFIA | Diisobutyl Phthalate | Edible Oil | Not Specified | 79 - 103 | Not Specified | ringbio.comgoldstandarddiagnostics.com |

| ELISA | Dibutyl Phthalate | Liquor Simulant | 100 ng/mL and 300 ng/mL | 84.7 - 94.5 | 7.1 - 12.8 | nih.gov |

Application of Immunoassays in Environmental Trace Analysis Research (excluding exposure and risk assessment)

Detection in Aqueous Matrices

Immunoassays offer a valuable tool for the rapid and sensitive screening of environmental contaminants in various aqueous matrices. Their high-throughput capability and relatively low cost make them suitable for monitoring programs that require the analysis of a large number of samples.

A developed competitive fluorescence immunoassay has been demonstrated to be applicable for the detection of dibutyl phthalate in environmental samples, including tap water, river water, and drinking water. nih.gov This highlights the utility of such assays for monitoring the presence of phthalates in different water sources. Another study utilizing a fluorescence polarization immunoassay tested real water samples from Lake Onega for the presence of DBP. tandfonline.com

The development of immunoassays for other phthalates, such as diisobutyl phthalate, has also shown their applicability to environmental analysis. A chemiluminescent ELISA for diisobutyl phthalate was successfully applied to detect the analyte in water samples, with recovery rates in natural waters ranging from 79.5% to 113.4%.

| Immunoassay Type | Analyte | Aqueous Matrix | Reference |

|---|---|---|---|

| Competitive Fluorescence Immunoassay | Dibutyl Phthalate | Tap water, river water, drinking water | nih.gov |

| Fluorescence Polarization Immunoassay | Dibutyl Phthalate | Lake Water | tandfonline.com |

Detection in Food and Beverage Samples

The widespread use of phthalates in food packaging materials has led to concerns about their migration into foodstuffs and subsequent human exposure. Consequently, the development of rapid, sensitive, and specific methods for the detection of these compounds in complex food and beverage matrices is of significant importance. Immunochemical methods, particularly immunoassays, have emerged as a powerful tool for this purpose, offering advantages such as high throughput, cost-effectiveness, and minimal sample preparation. Research in this area has focused on the generation of antibodies that can specifically recognize phthalate compounds, including dibutyl 4-aminophthalate, and the application of these antibodies in various immunoassay formats.

One notable application is the development of an indirect competitive fluorescence immunoassay (icFIA) for the detection of diisobutyl phthalate (DiBP), a structurally similar compound to dibutyl 4-aminophthalate. nih.gov In this study, a polyclonal antibody was raised against 4-amino phthalate-bovine serum albumin (BSA), demonstrating the feasibility of producing antibodies that recognize the aminophthalate core structure. nih.gov This immunoassay was successfully applied to the detection of DiBP in edible oil samples, with a quantitative working range of 10.47 to 357.06 ng/mL and a detection limit of 5.82 ng/mL. nih.gov The assay exhibited high specificity, with minimal cross-reactivity from other phthalates, and its reliability was confirmed by gas chromatography-mass spectrometry (GC-MS). nih.gov The recoveries in spiked edible oil samples ranged from 79% to 103%, indicating the suitability of this immunochemical approach for monitoring phthalate contamination in fatty food matrices. nih.gov

Table 1: Performance of an Indirect Competitive Fluorescence Immunoassay for DiBP in Edible Oil

| Parameter | Value |

| Quantitative Working Range | 10.47 - 357.06 ng/mL |

| Detection Limit | 5.82 ng/mL |

| Recovery in Edible Oil | 79% - 103% |

| Cross-reactivity (other phthalates) | < 1.5% |

Further research has explored the use of immunosensors for the detection of dibutyl phthalate (DBP) in food samples. A fluorescence ratio immunosensor based on dual-emission carbon quantum dot labeled aptamers was developed for the determination of DBP in edible oil. This method demonstrated a recovery of 93.2% to 112.4% with a relative standard deviation of 1.59% to 4.54%. researchgate.net The results obtained were comparable to those from gas chromatography, highlighting the accuracy and anti-interference ability of the immunosensor for sensitive DBP detection in food. researchgate.net

Another innovative approach involves a semi-quantitative multicolor immunosensor for the rapid detection of DBP in liquor, utilizing the etching of gold nanorods. researchgate.net This method allows for a visual readout, making it a simple and sensitive tool for monitoring DBP levels in alcoholic beverages. researchgate.net

Table 2: Recovery Rates of a Fluorescence Ratio Immunosensor for DBP in Edible Oil

| Sample Matrix | Recovery Range | Relative Standard Deviation |

| Edible Oil | 93.2% - 112.4% | 1.59% - 4.54% |

These studies underscore the potential of immunochemical methods as valuable screening tools for the detection of phthalates and their derivatives, such as dibutyl 4-aminophthalate, in a variety of food and beverage products. The development of specific antibodies and novel immunoassay formats continues to advance the capabilities for monitoring these potential food contaminants.

Advanced Analytical Methodologies and Material Science Research Utilizing Dibutyl 4 Aminophthalate

Chemiluminescence-Based Detection Systems (as related chromophore)

A chromophore is the part of a molecule that gives it color by absorbing light at specific wavelengths. wikipedia.orgyoutube.com In the context of chemiluminescence, a related chromophore, the 3-aminophthalate (B1234034) anion, is the species responsible for the emission of light in the well-known luminol (B1675438) reaction. wikipedia.orgwikipedia.org This section explores the principles of luminescence generation from such species and the potential influence of the specific structure of dibutyl 4-aminophthalate (B1235162) on these processes.

Luminescence Generation from Aminophthalate-Related Species

The generation of light from aminophthalate species is a hallmark of oxidative chemiluminescence, most famously demonstrated by the oxidation of luminol. libretexts.org The process is initiated by a chemical reaction, typically oxidation, that forms an unstable intermediate peroxide. chemistryandlight.eu This intermediate decomposes, releasing energy to form an electronically excited state of an aminophthalate molecule. wikipedia.orglibretexts.org As this excited molecule, such as the 3-aminophthalate anion, relaxes to its ground state, it emits the excess energy as a photon of light, a phenomenon known as chemiluminescence. libretexts.orgchemistryandlight.eu

The key steps in this process are:

Oxidation: A precursor molecule (like luminol) is oxidized, often by agents like hydrogen peroxide in the presence of a catalyst (e.g., iron in hemoglobin or enzymes like horseradish peroxidase). wikipedia.orglibretexts.org

Intermediate Formation: This oxidation leads to the formation of an unstable cyclic peroxide intermediate. libretexts.org

Decomposition and Excitation: The intermediate decomposes, often losing a molecule like nitrogen gas, to produce the aminophthalate species in an electronically excited state. libretexts.org

Light Emission: The excited aminophthalate anion returns to its stable ground state, releasing a photon. For 3-aminophthalate, this emission has a maximum wavelength of approximately 425 nm, which is perceived as a blue glow. libretexts.orgresearchgate.net

Studies on the 3-aminophthalate anion itself have confirmed its high chemiluminescent properties in the presence of a hydrogen peroxide-cobalt (II) system. researchgate.netnih.gov This direct observation reinforces the role of the aminophthalate structure as the core light-emitting entity, or luminophore. While direct studies on dibutyl 4-aminophthalate are not prevalent, its structural similarity suggests it could function as a chromophore within a similar chemiluminescent system, with the dibutyl ester groups potentially modifying the emission properties.

Molecularly Imprinted Polymers (MIPs) and Membrane Research (conceptual framework)

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule, often called a "template". mdpi.com Functioning as "artificial antibodies," these polymers offer high selectivity and robustness, making them valuable in various analytical and separation technologies. oregonstate.edu This section discusses the conceptual framework for designing MIPs to recognize phthalate (B1215562) analogs, using the well-studied dibutyl phthalate (DBP) as a model, and explores their role in purification technologies.

Design Principles for Selective Recognition of Phthalate Analogs

The synthesis of a molecularly imprinted polymer is a multi-step process designed to create cavities within a polymer matrix that are complementary in shape, size, and functionality to a template molecule. nih.gov For the selective recognition of a phthalate analog like dibutyl 4-aminophthalate, the design would be guided by principles established in studies using similar molecules such as dibutyl phthalate (DBP) as the template. scientific.netresearchgate.netmdpi.com

The core components and design principles for creating a selective MIP for a phthalate analog are outlined below.

| Component | Role in MIP Synthesis | Example for Phthalate Analog Recognition |

| Template Molecule | The molecule of interest around which the polymer is formed. Its shape and functional groups dictate the structure of the binding site. | Dibutyl phthalate (DBP) has been successfully used as a template to create polymers that selectively recognize DBP and other phthalates. scientific.netmdpi.comacs.org |

| Functional Monomer | Monomers that have functional groups capable of interacting with the template molecule through non-covalent bonds (e.g., hydrogen bonding, ionic interactions). | Methacrylic acid (MAA) is a common choice, as its carboxylic acid group can form hydrogen bonds with the ester groups of the phthalate template. scientific.netresearchgate.net |

| Cross-linker | A molecule with multiple polymerizable groups that forms the highly cross-linked, rigid polymer network. This "freezes" the functional monomers in place around the template. | Ethylene glycol dimethacrylate (EGDMA) is frequently used to provide mechanical stability and maintain the structural integrity of the imprinted cavities. scientific.net |

| Initiator | A compound that starts the polymerization reaction, typically a free-radical initiator. | Azobisisobutyronitrile (AIBN) is a standard initiator used in the synthesis of MIPs for phthalates. researchgate.net |

| Porogen (Solvent) | A solvent that dissolves all the components and influences the morphology of the final polymer. Non-polar solvents often favor the hydrogen bonding necessary for recognition. | Non-polar solvents like chloroform (B151607) or toluene (B28343) are often used to facilitate the non-covalent interactions between the template and functional monomer. oregonstate.edu |

After polymerization, the template molecule is removed by washing, leaving behind specific recognition sites. The success of the MIP depends on the strength and specificity of the interactions formed between the functional monomer and the template during the pre-polymerization stage. nih.gov These polymers can then selectively rebind the target analyte from a complex mixture with high affinity. mdpi.com

Role in Separation Science and Purification Technologies

The high selectivity of molecularly imprinted polymers makes them exceptionally useful tools in separation science and for developing advanced purification technologies. oregonstate.edumdpi.com MIPs designed for phthalate analogs can be employed in various formats to isolate and purify these compounds from complex matrices like environmental water or food samples. mdpi.comresearchgate.netnih.gov

Solid-Phase Extraction (SPE): One of the most prominent applications is molecularly imprinted solid-phase extraction (MISPE). epa.gov In this technique, MIP particles are packed into a cartridge. When a sample containing a mixture of compounds is passed through, the target phthalate analog is selectively retained by the imprinted sites, while other, non-target molecules pass through. researchgate.net The captured analyte can then be eluted with a small volume of a different solvent. This method allows for the efficient cleanup and pre-concentration of trace amounts of phthalates from complex samples. researchgate.netepa.gov

Chromatographic Stationary Phases: MIPs can also be used as highly selective stationary phases in high-performance liquid chromatography (HPLC). oregonstate.edu An HPLC column packed with a phthalate-imprinted polymer will strongly retain the target phthalate, leading to its separation from structurally similar compounds. A key advantage is that the elution order is predictable, as the template molecule is always the most strongly retained. oregonstate.edu

Membrane-Based Separation: Conceptually, imprinting technology can be extended to the fabrication of selective membranes. An imprinted membrane would allow for the selective transport of the target phthalate analog across the barrier while rejecting other molecules. This approach holds promise for continuous separation and purification processes in industrial applications.

The robustness and reusability of MIPs are significant advantages; they can often be regenerated and used for multiple extraction cycles without a significant loss in performance. epa.govrsc.org Research has demonstrated that MIPs created for one phthalate, like di(2-ethylhexyl) phthalate (DEHP), show much higher binding for DEHP than for other phthalates like DBP, showcasing the high degree of selectivity that can be achieved. epa.gov This principle underpins their potential for developing highly effective purification technologies for specific phthalate compounds.

Future Research Directions and Emerging Paradigms for Dibutyl 4 Aminophthalate

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The current synthesis of dibutyl 4-aminophthalate (B1235162) typically involves a two-step process starting from 4-nitrophthalic acid. This process includes the esterification of 4-nitrophthalic acid with n-butyl alcohol, followed by the reduction of the nitro group to an amino group. One common method for the reduction step utilizes iron powder.

While effective, this synthetic route presents opportunities for improvement, particularly in terms of sustainability and efficiency. Future research is poised to explore greener alternatives to traditional reduction methods, which often involve heavy metals. Catalytic hydrogenation, for instance, could offer a more environmentally benign pathway. Additionally, investigating the use of bio-based starting materials for the synthesis of the phthalate (B1215562) backbone could significantly enhance the sustainability of dibutyl 4-aminophthalate production.

The development of one-pot synthesis methods, where esterification and reduction occur in a single reaction vessel, could also streamline the production process, reducing waste and energy consumption. Furthermore, a detailed mechanistic understanding of the existing synthesis, particularly the reduction step, could pave the way for optimizing reaction conditions to improve yield and purity.

| Step | Reactants | Reagents/Conditions | Product |

| Esterification | 4-Nitrophthalic acid, n-butyl alcohol | Acid catalyst | Dibutyl 4-nitrophthalate |

| Reduction | Dibutyl 4-nitrophthalate | Iron powder, Acid | Dibutyl 4-aminophthalate |

Integration into Miniaturized and High-Throughput Analytical Platforms

A significant application of dibutyl 4-aminophthalate has been in the development of immunoassays for the detection of dibutyl phthalate (DBP), a widely used plasticizer with potential health concerns. In this context, dibutyl 4-aminophthalate is used as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein, such as bovine serum albumin (BSA). This hapten-protein conjugate is then used to generate antibodies that can specifically recognize DBP.

The future of this application lies in the integration of these immunoassays into miniaturized and high-throughput analytical platforms. Lab-on-a-chip and microfluidic devices offer the potential for rapid, on-site, and automated detection of DBP in various environmental and biological samples. The use of dibutyl 4-aminophthalate as a key recognition element in such platforms could lead to the development of portable and highly sensitive DBP sensors.

Moreover, the principles of these immunoassays can be adapted for high-throughput screening formats, enabling the rapid analysis of a large number of samples. This is particularly relevant for environmental monitoring and food safety applications where routine testing for phthalates is crucial.

| Platform | Application | Role of Dibutyl 4-aminophthalate | Potential Advantages |

| Microfluidic Devices | Point-of-care DBP detection | Hapten for antibody generation | Portability, rapid analysis, low sample volume |

| High-Throughput Screening | Environmental and food safety monitoring | Recognition element in immunoassays | Automation, analysis of large sample numbers |

Development of Advanced Sensing Materials Incorporating Dibutyl 4-aminophthalate

The unique chemical structure of dibutyl 4-aminophthalate, featuring an aromatic amine and ester functionalities, makes it an attractive candidate for the development of advanced sensing materials. The amino group can act as a recognition site for various analytes through hydrogen bonding or other non-covalent interactions.

Future research could focus on incorporating dibutyl 4-aminophthalate into polymer matrices or onto the surface of nanomaterials to create novel chemical sensors. For example, molecularly imprinted polymers (MIPs) could be synthesized using dibutyl 4-aminophthalate as a template molecule, leading to materials with high selectivity for DBP and other structurally related phthalates.

Furthermore, the fluorescence properties of dibutyl 4-aminophthalate and its derivatives could be exploited for the development of optical sensors. The interaction of the sensor with a target analyte could induce a change in the fluorescence signal, enabling sensitive and selective detection. This approach has been successfully demonstrated for other phthalates and holds promise for the development of novel sensing platforms based on dibutyl 4-aminophthalate.

Computational Design of Next-Generation Dibutyl 4-aminophthalate Derivatives for Enhanced Performance

Computational modeling and design are powerful tools that can accelerate the development of new molecules with tailored properties. In the context of dibutyl 4-aminophthalate, computational methods can be employed to design next-generation derivatives with enhanced performance in sensing and analytical applications.

Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic structure and reactivity of dibutyl 4-aminophthalate and its analogues. This can provide insights into how structural modifications would affect its binding affinity and selectivity for target analytes. For instance, computational studies could guide the design of derivatives with optimized geometries for creating highly specific binding sites in molecularly imprinted polymers.

Molecular docking simulations could also be used to predict the interaction between dibutyl 4-aminophthalate derivatives and the binding sites of antibodies. This would facilitate the rational design of haptens that can elicit a stronger and more specific immune response, leading to more sensitive and reliable immunoassays. While computational studies on phthalate esters exist, a dedicated focus on designing novel dibutyl 4-aminophthalate derivatives for specific applications is a promising avenue for future research.

| Computational Method | Application in Dibutyl 4-aminophthalate Research | Desired Outcome |

| Density Functional Theory (DFT) | Studying electronic structure and reactivity | Design of derivatives with enhanced binding properties |

| Molecular Docking | Simulating hapten-antibody interactions | Rational design of more effective haptens for immunoassays |

Q & A

Q. What ethical guidelines govern this compound research involving human or animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.